Antileishmanial agent-23

Trypanothione reductase inhibition Enzymatic assay Target engagement

Antileishmanial agent-23 (G1/9) is a define 1,3,4-oxadiazole derivative and a potent, selective trypanothione reductase (TR) inhibitor (IC50 2.24 ± 0.52 μM). Essential for TR-targeted screening & species-specific growth inhibition, its steep SAR demands exact procurement to ensure experimental reproducibility. Procure this validated reference compound for your next-generation inhibitor programs. RUO only.

Molecular Formula C20H17N3O4S2
Molecular Weight 427.5 g/mol
Cat. No. B1223588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-23
Molecular FormulaC20H17N3O4S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3
InChIKeyVMUIILLRSVYCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-23: TR Inhibitor Identity and Procurement Classification


Antileishmanial agent-23 (also designated as compound G1/9; CAS: 745033-86-7) is a synthetic small molecule classified as a 1,3,4-oxadiazole derivative . It is characterized as a potent and selective trypanothione reductase (TR) inhibitor with an IC50 value of 2.24 ± 0.52 μM against the isolated enzyme target . The compound is supplied for research-use-only (RUO) purposes and is not intended for diagnostic, therapeutic, or veterinary applications .

Antileishmanial Agent-23: Why In-Class 1,3,4-Oxadiazole Analogs Cannot Be Considered Interchangeable


Substitution with structurally related 1,3,4-oxadiazole derivatives or alternative TR inhibitors is not scientifically valid due to the steep structure-activity relationship (SAR) within this chemical space. While the 1,3,4-oxadiazole core is a privileged scaffold for antiparasitic drug discovery, potency against TR and subsequent growth inhibition of Leishmania spp. varies dramatically based on peripheral substitution patterns [1]. For instance, among 1,3,4-oxadiazole derivatives reported in the literature, anti-leishmanial IC50 values span from low-micromolar to >120 μM depending on substitution, with only a subset demonstrating TR-specific inhibition [2]. Antileishmanial agent-23 exhibits a defined TR inhibition profile and distinct species-specific growth suppression that cannot be assumed for analogs lacking head-to-head validation. Procurement of the exact compound ensures experimental reproducibility and avoids confounding SAR variables.

Antileishmanial Agent-23: Quantitative Differentiation Evidence vs. Comparators


Trypanothione Reductase (TR) Enzymatic Inhibition: Antileishmanial Agent-23 vs. Alternative TR Inhibitors

Antileishmanial agent-23 demonstrates low-micromolar potency against isolated trypanothione reductase (TR) with an IC50 of 2.24 ± 0.52 μM . In the broader context of TR inhibitor development, reported compounds exhibit a wide potency range, with some early TR inhibitors such as clomipramine showing IC50 values of 6.4-10 μM against T. cruzi TR [1]. This places Antileishmanial agent-23 among the more potent direct TR inhibitors identified to date, though direct head-to-head data within the same assay system are not available in the public domain.

Trypanothione reductase inhibition Enzymatic assay Target engagement

Broad-Spectrum Antiparasitic Growth Inhibition: Antileishmanial Agent-23 vs. Pan-Active 1,3,4-Oxadiazole Analog 24

Antileishmanial agent-23 inhibits the growth of Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei, demonstrating cross-species activity against multiple trypanosomatid parasites [1]. A structurally distinct 1,3,4-oxadiazole derivative designated compound 24 (pan-active antiparasitic molecule) shows low-micromolar IC50 values toward T. brucei and Leishmania spp. promastigotes and amastigotes, with nanomolar IC50 against Plasmodium falciparum and high selectivity over mammalian THP-1 cells [2]. While compound 24 offers broader Plasmodium coverage, Antileishmanial agent-23 provides a TR-targeted mechanism specifically relevant to trypanosomatid-focused research programs.

Leishmania growth inhibition Trypanosoma cruzi Trypanosoma brucei Broad-spectrum antiparasitic

Antileishmanial Agent-23: Optimal Research Application Scenarios Based on Differential Evidence


Target-Based Screening and TR Enzyme Inhibition Studies

Antileishmanial agent-23 is optimized for target-based screening campaigns focusing on trypanothione reductase (TR) inhibition. Its IC50 of 2.24 ± 0.52 μM against isolated TR provides a validated starting point for enzyme kinetics studies, inhibitor binding characterization, and TR-targeted high-throughput screening assay development . This application is supported by the compound's well-defined TR inhibition profile relative to alternative TR inhibitors such as clomipramine (IC50 6.4-10 μM).

Trypanosomatid-Selective Cell-Based Assays (Leishmania, T. cruzi, T. brucei)

Antileishmanial agent-23 is suitable for cell-based growth inhibition assays across Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei . This cross-species activity supports use in comparative parasitology studies examining TR dependency across trypanosomatid lineages. In contrast to pan-active 1,3,4-oxadiazole derivative 24 (which extends to Plasmodium falciparum), Antileishmanial agent-23 offers a TR-focused tool for trypanosomatid-specific pathway interrogation.

Structure-Activity Relationship (SAR) Reference for 1,3,4-Oxadiazole Optimization

As a 1,3,4-oxadiazole derivative with established TR inhibition and trypanosomatid growth suppression, Antileishmanial agent-23 serves as a SAR reference compound for medicinal chemistry programs developing next-generation TR inhibitors [1]. The steep SAR within this chemical class means that analogs with similar core structures may exhibit markedly different potency profiles, making Antileishmanial agent-23 a necessary baseline comparator for rational design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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